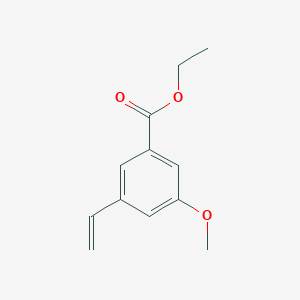

Ethyl 3-methoxy-5-vinylbenzoate

Description

Ethyl 3-methoxy-5-vinylbenzoate is an aromatic ester characterized by a benzoate backbone substituted with methoxy (-OCH₃) and vinyl (-CH=CH₂) groups at the 3- and 5-positions, respectively.

Propriétés

IUPAC Name |

ethyl 3-ethenyl-5-methoxybenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O3/c1-4-9-6-10(12(13)15-5-2)8-11(7-9)14-3/h4,6-8H,1,5H2,2-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBZUZUJOOBKAIH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=CC(=C1)C=C)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

The synthesis of Ethyl 3-methoxy-5-vinylbenzoate typically involves the esterification of 3-methoxy-5-vinylbenzoic acid with ethanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete conversion. Industrial production methods may involve similar esterification processes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield .

Analyse Des Réactions Chimiques

Ethyl 3-methoxy-5-vinylbenzoate undergoes various chemical reactions, including:

Oxidation: The vinyl group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The methoxy group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Addition: The vinyl group can undergo addition reactions with halogens or hydrogen halides to form haloalkanes.

Common reagents and conditions used in these reactions include:

Oxidizing agents: Potassium permanganate, chromium trioxide.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Nucleophiles: Halides, amines, thiols.

Catalysts: Acid or base catalysts for esterification and substitution reactions.

Applications De Recherche Scientifique

Ethyl 3-methoxy-5-vinylbenzoate has several scientific research applications:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Material Science: The compound can be used in the preparation of polymers and copolymers with specific properties, such as enhanced thermal stability or mechanical strength.

Biological Studies: It may be used as a model compound in studies investigating the behavior of ester and vinyl functional groups in biological systems.

Mécanisme D'action

The mechanism of action of Ethyl 3-methoxy-5-vinylbenzoate depends on the specific reactions it undergoes. For instance, in nucleophilic aromatic substitution reactions, the methoxy group activates the benzene ring towards nucleophilic attack, facilitating the substitution process. The vinyl group can participate in addition reactions, where the double bond reacts with electrophiles to form new carbon-carbon or carbon-heteroatom bonds .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

The following table summarizes key differences between Ethyl 3-methoxy-5-vinylbenzoate and its analogs based on substituent effects, synthesis pathways, and applications:

Key Findings:

Substituent Effects: Electron-Donating Groups (e.g., -OCH₃): Enhance aromatic ring electron density, favoring electrophilic substitutions. This is evident in methyl 3-(benzoxy)-5-methoxybenzoate, where methoxy directs reactivity . Electron-Withdrawing Groups (e.g., -CN): Increase stability but reduce reactivity, as seen in ethyl 3-methoxy-5-cyanobenzoate . Vinyl Group (-CH=CH₂): Introduces unsaturation, enabling polymerization or Diels-Alder reactions.

Synthetic Pathways: Ethyl 3-hydroxy-5-methylbenzoate is synthesized via esterification or hydrolysis under acidic/basic conditions, similar to methods described for methyl 3-(benzoxy)-5-methoxybenzoate (e.g., NaOH-mediated hydrolysis in ethanol/water) .

Stability and Reactivity: Hydroxyl-containing analogs (e.g., ethyl 3-hydroxy-5-methylbenzoate) exhibit higher solubility in polar solvents, whereas methoxy and cyano derivatives are more lipophilic . The vinyl group in Ethyl 3-methoxy-5-vinylbenzoate may confer instability under prolonged UV exposure or oxidative conditions, necessitating stabilizers in industrial applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.